molecular formula C10H7NO2 B3349717 [1,3]Dioxolo[4,5-h]isoquinoline CAS No. 234-17-3

[1,3]Dioxolo[4,5-h]isoquinoline

Cat. No.: B3349717
CAS No.: 234-17-3
M. Wt: 173.17 g/mol
InChI Key: FXTARQRVLSCDLK-UHFFFAOYSA-N
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Description

[1,3]Dioxolo[4,5-h]isoquinoline is a heterocyclic compound that belongs to the class of isoquinoline derivatives It is characterized by a fused dioxole ring attached to an isoquinoline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1,3]Dioxolo[4,5-h]isoquinoline typically involves multi-step processes. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the Pomeranz-Fritsch reaction, which involves the cyclization of aromatic aldehydes and aminoacetals under acidic conditions, can be adapted for the synthesis of isoquinoline derivatives .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply. This might involve the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

[1,3]Dioxolo[4,5-h]isoquinoline can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can reduce double bonds or other reducible groups.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and solvents that facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used

Scientific Research Applications

[1,3]Dioxolo[4,5-h]isoquinoline has several scientific research applications:

Mechanism of Action

The mechanism of action of [1,3]Dioxolo[4,5-h]isoquinoline involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, modulating their activity. The exact pathways depend on the context of its use, such as inhibiting specific enzymes in a biochemical pathway or acting as a ligand in receptor-mediated processes .

Comparison with Similar Compounds

Similar Compounds

    Isoquinoline: A simpler structure without the dioxole ring.

    Quinoline: Similar to isoquinoline but with a different ring fusion.

    Benzodioxole: Contains the dioxole ring but lacks the isoquinoline core.

Uniqueness

[1,3]Dioxolo[4,5-h]isoquinoline is unique due to its fused ring system, which imparts distinct electronic and steric properties. This uniqueness makes it valuable in designing molecules with specific biological activities or material properties .

Properties

IUPAC Name

[1,3]dioxolo[4,5-h]isoquinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7NO2/c1-2-9-10(13-6-12-9)8-5-11-4-3-7(1)8/h1-5H,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXTARQRVLSCDLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C3=C(C=C2)C=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90647645
Record name 2H-[1,3]Dioxolo[4,5-h]isoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90647645
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

234-17-3
Record name 2H-[1,3]Dioxolo[4,5-h]isoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90647645
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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